N-((1-(thiophen-2-yl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide
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Overview
Description
N-((1-(thiophen-2-yl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a xanthene core, a thiophene ring, and a cyclopropyl group, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(thiophen-2-yl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative and the xanthene core. One common approach is to first synthesize the thiophene derivative through a cyclization reaction, followed by the introduction of the cyclopropyl group. The xanthene core can be synthesized through a condensation reaction involving phthalic anhydride and resorcinol. Finally, the carboxamide group is introduced through a reaction with an amine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of different derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-((1-(thiophen-2-yl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide may be used to study the interactions between small molecules and biological targets. Its potential as a probe for biological assays is also being explored.
Medicine: The compound has shown promise in medicinal chemistry, with potential applications in drug discovery and development. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties may also be leveraged in the development of new materials and technologies.
Mechanism of Action
The mechanism by which N-((1-(thiophen-2-yl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular pathways involved would depend on the specific application and target of interest.
Comparison with Similar Compounds
Thiophene derivatives: Compounds containing thiophene rings are known for their biological activity and are used in various applications.
Xanthene derivatives: Xanthene-based compounds are often used in dyes and fluorescent probes.
Cyclopropyl derivatives: Cyclopropyl groups are common in medicinal chemistry due to their unique structural properties.
Uniqueness: N-((1-(thiophen-2-yl)cyclopropyl)methyl)-9H-xanthene-9-carboxamide stands out due to its combination of thiophene, xanthene, and cyclopropyl groups
Properties
IUPAC Name |
N-[(1-thiophen-2-ylcyclopropyl)methyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2S/c24-21(23-14-22(11-12-22)19-10-5-13-26-19)20-15-6-1-3-8-17(15)25-18-9-4-2-7-16(18)20/h1-10,13,20H,11-12,14H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STEHQSKTLMAFHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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